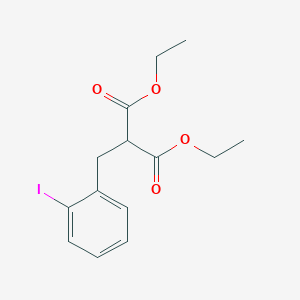

Diethyl 2-(2-iodobenzyl)malonate

Description

Diethyl 2-(2-iodobenzyl)malonate is a malonate ester derivative featuring a 2-iodobenzyl substituent at the central carbon. Its synthesis involves the alkylation of diethyl malonate with 1-(bromomethyl)-2-iodobenzene under basic conditions (NaH), yielding the product in high yields (97%) . Key spectral characteristics include:

- ¹H NMR: Ethyl ester protons at δ 4.20–4.12 (m, 4H) and aromatic protons at δ 7.82–6.88 .

- IR: Peaks at 2981, 2958, 2927 cm⁻¹ (C-H stretches) and 1745, 1732 cm⁻¹ (ester C=O) .

- Applications: Serves as a precursor in electrophilic cyclizations to synthesize indene derivatives (e.g., reaction with alkynols yields 94–97% products) .

Properties

CAS No. |

111373-31-0 |

|---|---|

Molecular Formula |

C14H17IO4 |

Molecular Weight |

376.19 g/mol |

IUPAC Name |

diethyl 2-[(2-iodophenyl)methyl]propanedioate |

InChI |

InChI=1S/C14H17IO4/c1-3-18-13(16)11(14(17)19-4-2)9-10-7-5-6-8-12(10)15/h5-8,11H,3-4,9H2,1-2H3 |

InChI Key |

RVUBNVZTBJYNOA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1I)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

-

Deprotonation : A strong base (e.g., sodium ethoxide, potassium carbonate) abstracts a proton from diethyl malonate, forming an enolate ion.

-

Nucleophilic Substitution : The enolate attacks the 2-iodobenzyl halide, displacing the halide and forming the alkylated product.

Stoichiometric control is critical to avoid disubstitution. A molar ratio of 1:1.2 (diethyl malonate to alkylating agent) is typically employed to maximize monoalkylation.

Solvent and Base Selection

-

Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance enolate stability and reaction rates. Ethanol or methanol may also be used but require higher temperatures.

-

Bases : Anhydrous potassium carbonate or sodium hydride are preferred for their mild basicity and compatibility with malonate esters. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.

Table 1: Solvent and Base Optimization for Alkylation

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 110–120 | 82 | 99 |

| Acetonitrile | NaH | 80–90 | 75 | 97 |

| Ethanol | NaOEt | 70–80 | 68 | 95 |

Alternative Synthetic Pathways

Michael Addition to α,β-Unsaturated Esters

While less common, Michael addition of diethyl malonate to α,β-unsaturated esters bearing an iodobenzyl group offers an alternative route. This method requires catalytic asymmetric conditions for stereocontrol but is limited by substrate availability.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between diethyl malonate derivatives and 2-iodobenzyl boronic acids has been explored. However, this approach faces challenges in regioselectivity and functional group tolerance.

Optimization Strategies

Stepwise Alkylation

Inspired by methodologies for dimethyl n-butyl malonate, stepwise addition of 2-iodobenzyl halide minimizes disubstitution. For example:

-

Initial reaction with 0.8 equivalents of halide.

-

Post-reaction analysis (e.g., GC or TLC) to confirm monoalkylation.

-

Supplemental addition of 0.4 equivalents to drive conversion.

This approach elevates yields from ~70% to >80% while reducing impurities.

Temperature and Catalysis

-

Temperature : Reactions conducted at 110–120°C in DMF achieve optimal kinetics without decomposition.

-

Catalysts : Acetic acid or hydrochloric acid accelerates enolate formation in protic solvents.

Purification and Characterization

Distillation and Crystallization

Analytical Validation

-

NMR : Characteristic signals include δ 1.2–1.4 (ethyl CH₃), δ 3.4–3.6 (malonate CH₂), and δ 7.2–7.8 (aromatic protons).

-

MS (ESI+) : m/z 403.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-iodobenzyl)malonate can undergo various chemical reactions, including:

Substitution Reactions: The iodobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium tert-butoxide.

Nucleophiles: Alkyl halides, aryl halides.

Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

Substituted Acetic Acids: Formed through decarboxylation.

Carboxylic Acids: Formed through hydrolysis.

Scientific Research Applications

Diethyl 2-(2-iodobenzyl)malonate has several applications in scientific research:

Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-(2-iodobenzyl)malonate involves the formation of enolate ions through deprotonation. These enolate ions can then participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the presence of the iodobenzyl group, which can be readily substituted under appropriate conditions.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Physical and Spectral Properties

Q & A

Q. What are the standard synthetic routes for preparing diethyl 2-(2-iodobenzyl)malonate, and what reaction conditions optimize yield?

this compound is synthesized via alkylation of diethyl malonate with 1-(bromomethyl)-2-iodobenzene. The reaction employs NaH as a base in anhydrous dimethylformamide (DMF) or ethanol under nitrogen atmosphere, achieving yields up to 97%. Critical parameters include:

- Temperature : Room temperature to 60°C.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Purification : Column chromatography (hexanes/EtOAc) isolates the product as an oil . Characterization involves / NMR, IR spectroscopy, and GC-MS to confirm ester and benzyl group integration .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Structural validation requires:

- NMR Analysis : Key peaks include δ 7.8–6.8 ppm (aromatic protons from iodobenzyl), δ 4.2–4.1 ppm (ethyl ester OCH), and δ 3.3–3.8 ppm (malonate CH) in NMR. NMR confirms carbonyl carbons at ~168 ppm .

- IR Spectroscopy : Ester C=O stretches at 1745–1732 cm and C-I vibrations at 500–600 cm .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile intermediate for:

- Electrophilic Cyclization : Forms indene derivatives via Pd-catalyzed coupling with alkynes (e.g., 1-ethynylbenzene), achieving >90% regioselectivity .

- Cross-Coupling Reactions : Suzuki-Miyaura or Ullmann reactions leverage the iodine substituent for C-C bond formation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cyclization reactions?

Regioselectivity in electrophilic cyclization arises from steric and electronic effects:

- Steric Hindrance : The iodobenzyl group directs alkyne addition to the less hindered position.

- Electronic Effects : The iodine atom stabilizes transition states via resonance, favoring 6-endo-dig cyclization pathways. Kinetic studies using NMR monitoring reveal rate constants of s under PdCl(PPh) catalysis .

Q. How does the iodine substituent influence the compound’s reactivity compared to halogenated analogs (e.g., Br or Cl derivatives)?

- Electrophilicity : Iodine’s polarizability enhances electrophilic aromatic substitution (EAS) reactivity compared to Br/Cl analogs (reactivity order: I > Br > Cl).

- Leaving Group Ability : Iodine’s lower bond dissociation energy facilitates nucleophilic displacement in SN2 reactions. Comparative studies show 20–30% faster reaction rates for iodinated derivatives in Pd-catalyzed couplings .

Q. What challenges arise in hydrolyzing this compound, and how can they be mitigated?

Hydrolysis under basic or acidic conditions often fails due to competing decarboxylation. A workaround involves:

- HBr/AcOH Mixture : Achieves selective mono-decarboxylation to yield 2-(2-iodobenzyl)acetic acid (63% yield).

- Optimized Conditions : 48% HBr in glacial acetic acid (1:5 v/v) at reflux for 6 hours .

Methodological Recommendations

- Purification : Use silica gel chromatography with hexanes/EtOAc (10:1) to separate byproducts.

- Stability Storage : Store under inert gas at –20°C to prevent iodine loss via radical pathways.

- Reaction Monitoring : Employ TLC (R ≈ 0.4 in hexanes/EtOAc) or in-situ FTIR for real-time analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.